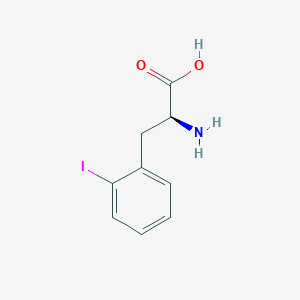

2-Iodo-l-phenylalanine

説明

Contextualization within Halogenated Amino Acid Derivatives Research

2-Iodo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the second position of the phenyl ring. smolecule.com This modification places it within a significant class of compounds known as halogenated amino acid derivatives, which are of considerable interest in biochemical and medicinal research. researchgate.net The introduction of a halogen, such as iodine, into an amino acid structure can profoundly influence its chemical and biological properties. chemimpex.com This alteration allows for a range of applications, from serving as a tool in protein engineering to acting as a precursor for radiolabeled compounds. chemimpex.comchemimpex.com

The structural similarity of this compound to its parent amino acid, L-phenylalanine, enables it to be recognized and utilized by cellular machinery, such as amino acid transporters. chemimpex.comnih.gov Specifically, it has been shown to interact with the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in tumor cells. nih.govnih.gov This characteristic is a key focus of research into its potential as a tumor-imaging agent. nih.govresearchgate.net The synthesis of this compound can be achieved through methods like the Cu¹⁺-assisted nucleophilic halogen exchange from 2-bromo-L-phenylalanine. nih.gov

Significance in Contemporary Medicinal Chemistry and Radiopharmaceutical Development

The unique properties of this compound make it a compound of high significance in modern medicinal chemistry and radiopharmaceutical development. chemimpex.com Its primary application lies in its use as a precursor for radioiodinated analogs, such as [¹²³I]-2-iodo-L-phenylalanine and [¹²⁵I]-2-iodo-L-phenylalanine, which are investigated as potential tumor tracers for Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net The iodine atom provides a site for the introduction of radioactive isotopes of iodine, enabling non-invasive imaging of biological processes. chemimpex.com

Research has demonstrated that radioiodinated this compound exhibits high and specific uptake in various tumor models, a characteristic attributed to its transport by the LAT1 system. nih.govresearchgate.net This selective accumulation in cancerous tissues, coupled with favorable clearance characteristics, makes it a promising candidate for oncological imaging. researchgate.netresearchgate.net Studies have shown that it can offer advantages over other imaging agents, such as low uptake in the normal brain, which is beneficial for detecting brain tumors. researchgate.net The development of "kit" formulations for the radiolabeling of this compound further enhances its potential for routine clinical use. nih.govnih.gov

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is focused on several key areas. A primary objective is the optimization of its synthesis and radiolabeling processes to improve yields and purity for clinical applications. nih.gov This includes refining methods like the Cu¹⁺-assisted isotopic exchange to ensure consistent and high-quality production of the radiotracer. nih.govnih.gov

Another major focus is the in-depth characterization of its biological behavior. This involves studies to understand its transport mechanisms in different cell types, particularly its interaction with amino acid transporters like LAT1. nih.govnih.gov Researchers are investigating the structure-activity relationship to understand how the position of the iodine atom influences its affinity and selectivity for these transporters. nih.gov

Furthermore, extensive preclinical and clinical evaluations are being conducted to validate the efficacy of radioiodinated this compound as a tumor diagnostic agent. researchgate.netaablocks.comnih.govresearchgate.net These studies involve comparative biodistribution analyses with other established tracers to assess its advantages and potential clinical utility in diagnosing a wide range of cancers. researchgate.netresearchgate.net The overarching goal is to develop more specific and effective tools for cancer diagnosis and potentially, targeted radionuclide therapy. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167817-55-2 | |

| Record name | 2-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Iodo L Phenylalanine and Its Derivatives

Precursor Synthesis Strategies

The preparation of the non-radioactive 2-Iodo-L-phenylalanine precursor is the foundational step for subsequent radioiodination.

Copper(I)-Assisted Nucleophilic Exchange from Halogenated Phenylalanine Precursors (e.g., 2-Bromo-L-phenylalanine)

A prominent method for synthesizing this compound involves a Copper(I)-assisted nucleophilic halogen exchange reaction. nih.govresearchgate.net This approach utilizes 2-Bromo-L-phenylalanine as a starting material. nih.govugent.be The reaction is performed under acidic and reducing conditions. ugent.be The use of Cu(I) facilitates the substitution of the bromine atom with iodine. nih.govugent.be This method is advantageous as it can be adapted for both the "cold" synthesis of the precursor and for direct radioiodination in a kit-like formulation. nih.govugent.be

The process involves heating 2-bromo-L-phenylalanine with sodium iodide in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like tin(II) sulfate (SnSO₄). nih.govnih.gov The reaction is typically carried out in an acidic medium, often with the addition of gentisic acid and citric acid. nih.gov This one-pot synthesis approach offers a more straightforward alternative to complex multi-step stereospecific syntheses. nih.gov

To maximize the yield of this compound, extensive optimization of reaction parameters has been conducted. nih.gov Through experimental design, key factors influencing the reaction have been identified as temperature, and the concentrations of copper(II) sulfate and sodium iodide. nih.gov Further optimization using a full factorial design led to the determination of optimal conditions that significantly increased the product yield from 39% to over 74%. nih.gov

Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimal Value |

|---|---|

| Temperature | 180°C |

| Reaction Time | 24 hours |

| [2-bromo-L-phenylalanine] | 61 mM |

| [NaI] | 485 mM |

| [CuSO₄] | 10 mM |

| [SnSO₄] | 90 mM |

| [Citric Acid] | 90 mM |

| [Gentisic Acid] | 100 mM |

Data sourced from a study on the optimization of precursor synthesis. nih.gov

The pH of the reaction medium plays a critical role in the copper(I)-assisted synthesis of this compound. ugent.be An acidic environment is a known requirement for this reaction to proceed effectively. ugent.be Studies have confirmed this necessity, showing that the reaction yield is dependent on the pH. researchgate.net The optimal pH is maintained by the concentrations of the acidic reagents used in the mixture. ugent.be The mean pH value in optimized experimental setups was found to be approximately 1.94. ugent.be

Optimization of Reaction Parameters (e.g., Temperature, Time, Reagent Concentrations)

Stereoselective Synthesis Approaches to Prevent Racemization

Maintaining the stereochemical integrity of the L-enantiomer is paramount during the synthesis of this compound. The copper(I)-assisted nucleophilic exchange method has been shown to be effective in this regard, with analyses confirming no detectable racemization. nih.gov Chiral high-performance liquid chromatography (HPLC) is used to verify the absence of the D-isomer in the final product. nih.govugent.be This stereoselectivity is a significant advantage, as it avoids the need for cumbersome and often low-yielding chiral purification steps that can be associated with other synthetic routes. The preservation of the L-configuration is crucial for the molecule's specific biological activity.

Strategies for Boc-Protected this compound Synthesis

For applications in peptide synthesis and other areas of medicinal chemistry, a protected form of this compound is often required. chemimpex.comchemimpex.com The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amino function. chemimpex.comchemimpex.com Boc-2-iodo-L-phenylalanine serves as a versatile building block for creating complex peptides and other biomolecules. chemimpex.comchemimpex.com The synthesis of this derivative involves standard protection chemistry. For instance, 4-iodo-L-phenylalanine can be converted to its methyl ester and then treated with di-tert-butyl dicarbonate (B1257347) to yield the N-Boc protected compound. beilstein-journals.org This strategy can be adapted for the 2-iodo isomer. The Boc group enhances the stability and modifies the reactivity of the amino acid, making it suitable for solid-phase peptide synthesis and other coupling reactions. chemimpex.comchemimpex.com This protected derivative is valuable for incorporating an iodine atom into peptides for imaging or therapeutic applications. chemimpex.com

Radioiodination Techniques for [¹²³I]-, [¹²⁵I]-, and [¹³¹I]-2-Iodo-L-phenylalanine

The introduction of radioactive iodine isotopes is the final step in preparing the radiolabeled tracer for imaging applications. nih.govugent.benih.govaablocks.comsnmjournals.org The copper(I)-assisted isotopic exchange method is a highly efficient technique for this purpose. nih.govsnmjournals.org This method can be conveniently performed in a kit formulation, allowing for rapid and quantitative labeling. researchgate.netugent.be

The process involves heating the this compound precursor with a solution of radioactive sodium iodide (Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]) in the presence of a Cu(I) source under acidic and reducing conditions. nih.gov The reaction is typically heated to 100°C for about 60 minutes. nih.gov Following the reaction, the mixture is neutralized and purified, often by simple filtration through a silver membrane to remove any free radioiodide. nih.govsnmjournals.org This method consistently produces high radiochemical yields and purity.

Radioiodination and Product Characteristics

| Radioisotope | Method | Radiochemical Yield | Radiochemical Purity | Specific Activity |

|---|---|---|---|---|

| [¹²³I] | Cu¹⁺-assisted isotopic exchange | >98% nih.gov | >99% nih.govugent.be | 65 GBq/mmol ugent.be |

| [¹²⁵I] | Cu¹⁺-assisted isotopic exchange | >98% nih.gov | >99% nih.gov | 11 GBq/mmol nih.gov |

| [¹³¹I] | Cu¹⁺-assisted isotopic exchange | Not specified | Not specified | Not specified |

Data compiled from various studies on the radioiodination of this compound. nih.govugent.benih.gov

This efficient and reliable radioiodination technique makes [¹²³I]-2-Iodo-L-phenylalanine and its other isotopic variants readily accessible for clinical and preclinical research.

Copper(I)-Assisted Isotopic Exchange under Kit Conditions

A significant advancement in the synthesis of radioiodinated this compound is the use of a Copper(I)-assisted isotopic exchange reaction. nih.govnih.gov This method allows for the direct labeling of this compound with iodine radioisotopes, such as ¹²³I and ¹²⁵I, in a convenient "kit" formulation. nih.govsnmjournals.org The process typically involves heating the non-radioactive this compound precursor with a sodium iodide radioisotope solution in the presence of a Cu(I) catalyst. nih.govnih.gov

The synthesis of the this compound precursor itself can be achieved through a Cu¹⁺-assisted nucleophilic halogen exchange, starting from 2-bromo-L-phenylalanine. nih.govsnmjournals.org Optimization of this precursor synthesis has been systematically studied, with key parameters identified as temperature, and the concentrations of copper sulfate (CuSO₄) and sodium iodide (NaI). nih.gov Further refinement of the reaction conditions led to a significant increase in yield. nih.gov

The subsequent radioiodination via isotopic exchange is performed under acidic and reducing conditions. snmjournals.orgresearchgate.net For instance, a typical kit preparation might involve heating this compound with the iodine radioisotope in the presence of CuSO₄, citric acid, stannous sulfate (SnSO₄), and gentisic acid. snmjournals.orgsnmjournals.org This one-pot method provides high radiochemical yields and purity, making it suitable for routine clinical preparation. nih.govnih.gov The final product is often purified by passing the reaction mixture through a silver membrane filter to remove any free iodide. nih.govresearchgate.net

Table 1: Optimized Conditions for Precursor Synthesis of this compound

| Parameter | Optimal Value |

|---|---|

| Temperature | 180°C |

| Reaction Time | 24 hours |

| 2-Bromo-L-phenylalanine Concentration | 61 mM |

| Sodium Iodide (NaI) Concentration | 485 mM |

| Copper Sulfate (CuSO₄) Concentration | 10 mM |

| Stannous Sulfate (SnSO₄) Concentration | 90 mM |

| Citric Acid (C₆H₈O₇) Concentration | 90 mM |

| Gentisic Acid (C₇H₆O₄) Concentration | 100 mM |

This table summarizes the optimized parameters for the synthesis of this compound from 2-bromo-L-phenylalanine, which resulted in a yield increase from 39% to over 74%. nih.gov

Iododestannylation of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester for Para-Iodinated Analogs

For the synthesis of para-iodinated phenylalanine analogs, such as p-[¹²⁴I]iodo-L-phenylalanine and p-[¹³¹I]iodo-L-phenylalanine, a common and efficient method is iododestannylation. nih.gov This reaction involves the electrophilic substitution of a trialkylstannyl group on the aromatic ring with an iodine atom. The precursor for this synthesis is typically N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester. nih.govresearchgate.net

The synthesis of this stannylated precursor begins with the protection of the amino and carboxyl groups of 4-bromo-L-phenylalanine, often as the N-Boc and methyl ester derivatives, respectively. researchgate.netresearchgate.net The tributylstannyl group is then introduced at the para position via a palladium-catalyzed reaction with hexabutylditin. researchgate.netresearchgate.net

The radioiodination is then carried out by reacting the stannylated precursor with a radioiodide salt (e.g., Na[¹²⁴I] or Na[¹³¹I]) in the presence of an oxidizing agent like chloramine-T. nih.govnih.gov This facilitates the iododestannylation, leading to the formation of the N-Boc, methyl ester-protected radioiodinated phenylalanine. The final step involves the removal of the protecting groups (Boc and methyl ester) to yield the desired para-iodo-L-phenylalanine. nih.gov This method has been optimized to achieve high radiochemical yields and purity in a relatively short synthesis time, making it suitable for clinical applications. nih.gov

Electrophilic Desilylation for Astatinated Analogs (e.g., 4-[²¹¹At]astato-L-phenylalanine)

In this method, a deprotected organosilyl precursor, such as 4-triethylsilyl-L-phenylalanine, is used for the direct synthesis of the astatinated compound. researchgate.netrsc.org The astatination is achieved by reacting the silyl (B83357) precursor with ²¹¹At in the presence of an oxidizing agent. The reaction conditions are generally mild, for example, heating at 70°C for a short period of 10 minutes, and can result in good radiochemical yields. researchgate.net This one-step reaction avoids the need for protection and deprotection steps, simplifying the synthesis process. researchgate.netrsc.org

Another approach for astatination involves the substitution of a dihydroxyboryl group on the phenylalanine ring with ²¹¹At. dntb.gov.uanih.govresearchgate.net This method has the advantage of proceeding in an aqueous medium without the need for toxic organic solvents or metals, yielding carrier-free 4-[²¹¹At]astato-L-phenylalanine with high radiochemical yield and purity. dntb.gov.uanih.gov

Table 2: Comparison of Synthesis Methods for Halogenated L-Phenylalanine Analogs

| Method | Precursor | Halogen/Isotope | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Copper(I)-Assisted Isotopic Exchange | This compound | ¹²³I / ¹²⁵I | CuSO₄, SnSO₄, Citric Acid | 100°C, 60 min | >98% (radiochemical) | nih.govsnmjournals.org |

| Iododestannylation | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester | ¹²⁴I / ¹³¹I | Chloramine-T | Room Temp (iodination), 95-100°C (deprotection) | 90 ± 6% (radiochemical) | nih.gov |

| Electrophilic Desilylation | 4-Triethylsilyl-L-phenylalanine | ²¹¹At | N-Chlorosuccinimide | 70°C, 10 min | 64-75% (radiochemical) | researchgate.net |

| Dihydroxyboryl Substitution | 4-(dihydroxyboryl)-L-phenylalanine | ²¹¹At | Aqueous ²¹¹At solution | Aqueous medium | 98.1 ± 1.9% (radiochemical) | dntb.gov.uanih.gov |

This table provides a comparative overview of different synthetic methodologies for producing halogenated L-phenylalanine analogs, highlighting the precursors, key reagents, reaction conditions, and resulting yields.

Derivatization Strategies for Structural and Functional Modulation

The chemical structure of this compound can be modified through various derivatization strategies to modulate its properties for specific applications. These strategies primarily involve the protection of the amino and carboxyl groups and the incorporation of the modified amino acid into peptide chains.

N-Protection and C-Protection Strategies (e.g., Boc, Fmoc)

To facilitate chemical manipulations and peptide synthesis, the amino (N-terminus) and carboxyl (C-terminus) groups of this compound are often protected. chemimpex.com Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). chemimpex.comchemimpex.comresearchgate.net The Boc group is typically used in solution-phase synthesis and is removed under acidic conditions. nih.gov The Fmoc group is widely used in solid-phase peptide synthesis and is cleaved under basic conditions, often with piperidine.

Incorporation into Peptide Sequences

This compound and its derivatives serve as valuable building blocks for incorporation into peptide sequences. chemimpex.comnih.gov This allows for the introduction of an iodine atom at a specific site within a peptide, which can be useful for structural studies or for radiolabeling. chemimpex.comnih.gov The synthesis of peptides containing this compound is typically performed using solid-phase peptide synthesis (SPPS). nih.gov

In SPPS, an N-protected (e.g., Fmoc or Boc) this compound is coupled to a growing peptide chain that is attached to a solid support. nih.govnih.gov After the desired peptide sequence is assembled, the peptide is cleaved from the resin and the protecting groups are removed. nih.gov The presence of the iodine atom in the peptide can then be utilized for various purposes. For example, it can serve as a handle for further chemical modifications or as a site for radioiodination. nih.govnih.gov The site-specific incorporation of p-iodo-L-phenylalanine has been demonstrated as a tool to facilitate protein structure determination through X-ray crystallography. nih.gov

Iii. Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Purity and Isomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of 2-Iodo-L-phenylalanine. Both chiral and reversed-phase HPLC methods are employed to provide a comprehensive analysis of the compound's enantiomeric and radiochemical purity.

The enantiomeric purity of this compound is a critical quality attribute, as biological systems often exhibit stereospecificity. Chiral HPLC is the definitive method for separating and quantifying the L- and D-enantiomers, ensuring that the desired L-isomer is free from its chiral counterpart.

In a study focused on the synthesis and evaluation of [¹²³I/¹²⁵I]-2-iodo-L-phenylalanine, chiral chromatography was performed using a 5µm Chirobiotic T column. ugent.be The mobile phase consisted of 80/20 Methanol/H₂O (v/v) containing 20 mM ammonium (B1175870) acetate, with a flow rate of 1 mL/minute. ugent.be Under these conditions, a complete separation of the chiral isomers was achieved, with capacity factors (k') of 2.7 for L-2-I-Phe and 3.8 for D-2-I-Phe. ugent.be This method confirmed that no detectable racemization occurred during synthesis and that the final product was enantiomerically pure. ugent.benih.gov Similarly, in the development of radiolabeled 2-I-L-phenylalanine, chiral HPLC analysis confirmed the absence of the D-analog. snmjournals.orgsnmjournals.org

The importance of such analysis is underscored by the need to produce enantiomerically enriched compounds for specific biological applications. google.com The enantiomeric excess (e.e.) is a measure of this purity and is determined through techniques like chiral HPLC. google.com

Table 1: Chiral HPLC Parameters for this compound

| Parameter | Value |

| Column | 5µm Chirobiotic T (Astec) |

| Dimensions | 150 mm x 4.6 mm |

| Mobile Phase | 80/20 Methanol/H₂O (v/v) with 20 mM ammonium acetate |

| Flow Rate | 1.0 mL/minute |

| k' (L-2-I-Phe) | 2.7 |

| k' (D-2-I-Phe) | 3.8 |

This table is based on data from research on the synthesis and quality control of this compound. ugent.be

Reversed-Phase HPLC (RP-HPLC) is extensively used to determine the radiochemical purity of this compound and to detect any process-related impurities. nih.gov This technique separates compounds based on their hydrophobicity.

For the quality control of non-radioactive this compound, a C8-column was utilized with a mobile phase of 10/90 MeOH/H₂O (v/v) containing 1 mM NH₄Ac at a flow rate of 1.0 mL/minute, with UV detection at 280 nm. ugent.be In this system, the capacity factor (k') for this compound was 5.6 (retention time of 5.9 min), while the precursor, 2-bromo-L-phenylalanine, had a k' of 4.0 (retention time of 4.5 min). ugent.be

In the analysis of radiolabeled [¹²⁵I]-2-iodo-L-phenylalanine, a C18 Hypersil BDS 5 μm column (250 x 46 mm) was used. snmjournals.orgsnmjournals.org The mobile phase was 20:80 MeOH/H₂O with 1 mmol/L NH₄Ac (pH 5.5) at a flow rate of 1 mL/min. snmjournals.orgsnmjournals.org This method was crucial for confirming a radiochemical purity of over 99% after synthesis and purification. nih.govsnmjournals.orgsnmjournals.org

Preparative RP-HPLC has also been employed for the purification of this compound, using a 7 µm Hibar Lichrosorb RP-select column with a mobile phase of 20/80 MeOH/H₂O containing 1 mM NH₄Ac. ugent.be In this preparative system, the retention times were 27.2 minutes for this compound and 20.2 minutes for 2-bromo-L-phenylalanine. ugent.be

Table 2: RP-HPLC Systems for this compound Analysis

| System | Column | Mobile Phase | Flow Rate | Detection | Retention Time/k' |

| Analytical QC | C8-column (LichrosPher 100RP8, 5 µm) | 10/90 MeOH/H₂O (v/v) + 1 mM NH₄Ac | 1.0 mL/min | UV (280 nm) | k' = 5.6 (2-I-L-Phe) |

| Radiochemical Purity | C18 Hypersil BDS (5 µm) | 20/80 MeOH/H₂O (v/v) + 1 mM NH₄Ac | 1.0 mL/min | Radioactivity | Not specified |

| Preparative | 7 µm Hibar Lichrosorb RP-select | 20/80 MeOH/H₂O (v/v) + 1 mM NH₄Ac | 13 mL/min | UV (261 nm) | 27.2 min (2-I-L-Phe) |

This table summarizes different RP-HPLC conditions used in the analysis and purification of this compound based on published research. ugent.besnmjournals.orgsnmjournals.org

Chiral HPLC for Enantiomeric Purity

Spectroscopic Identification and Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound, complementing the data obtained from chromatographic analyses.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. nih.gov The chemical shifts (δ) of the protons provide detailed information about their chemical environment.

In one study, ¹H-NMR spectra were recorded on a Bruker AMX-500 spectrometer. ugent.be The observed peaks were assigned to the different protons in the molecule: NH₂ (δ 2.9), NH₂-CH-COOH (δ 3.8), phenyl-CH₂ (δ 3.2 and 3.4), phenyl-CH (ortho) (δ 7.1), phenyl-CH (meta) (δ 7.4 and 7.9), and phenyl-CH (para) (δ 4.8). ugent.be These spectra confirmed that the final product was free from decomposition products. ugent.be The Human Metabolome Database also provides predicted ¹H-NMR spectra for this compound in D₂O at different frequencies. hmdb.cahmdb.ca

Table 3: ¹H-NMR Chemical Shifts for this compound

| Proton Group | Chemical Shift (δ, ppm) |

| NH₂ | 2.9 |

| NH₂-CH-COOH | 3.8 |

| phenyl-CH₂ | 3.2 and 3.4 |

| phenyl-CH (ortho) | 7.1 |

| phenyl-CH (meta) | 7.4 and 7.9 |

| phenyl-CH (para) | 4.8 |

This table is based on experimentally determined ¹H-NMR data. ugent.be

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to further confirm its identity. nih.gov Electrospray ionization (ESI) is a common technique used for this purpose.

In the characterization of synthesized this compound, mass spectra were obtained using a VG Quattro II triple quadrupole mass spectrometer with an ESI interface in positive mode. ugent.be The analysis showed a base peak at a mass-to-charge ratio (m/z) of 292, which corresponds to the protonated molecule [M+H]⁺. ugent.be A smaller fragment at m/z 293 [M+2]⁺ was also observed. ugent.be Importantly, no fragmentation was seen under the experimental conditions, and the spectra indicated the absence of decomposition products. ugent.be

Iv. Biological and Pharmacological Research Applications of 2 Iodo L Phenylalanine

Radiopharmaceuticals for Molecular Imaging and Diagnostics

Radioiodinated derivatives of phenylalanine, including 2-Iodo-L-phenylalanine, have been extensively investigated as potential agents for both tumor imaging and therapy. researchgate.netresearchgate.netnih.gov By labeling this compound with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), researchers have developed radiopharmaceuticals that can be detected using non-invasive imaging techniques.

Application as a Tumor Tracer in SPECT and PET Imaging

Radioactively labeled this compound has emerged as a promising tumor-specific tracer for Single Photon Emission Computed Tomography (SPECT) and has potential applications in Positron Emission Tomography (PET) as well. researchgate.netnih.govugent.bethno.org The principle behind its use lies in the increased demand for amino acids by rapidly proliferating cancer cells compared to normal tissues. snmjournals.org This metabolic difference allows for the preferential accumulation of the radiolabeled amino acid analog in tumor tissues, enabling their visualization.

Studies have demonstrated that radioiodinated this compound exhibits high and specific uptake in various tumor models. researchgate.netresearchgate.net This high tumor specificity, coupled with its favorable biodistribution characteristics, makes it a valuable tool for oncologic imaging. snmjournals.orgnih.gov The development of a one-pot kit for its preparation further enhances its potential for routine clinical use in SPECT tumor diagnosis. nih.govsnmjournals.org Research has also explored its use in veterinary oncology, with successful imaging of synovial cell sarcoma in dogs. ugent.bewiley.com

The primary mechanism for the accumulation of this compound in tumors is its transport via the L-type Amino Acid Transporter 1 (LAT1) system. researchgate.netnih.govnih.gov LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, and it is known to be overexpressed in a wide variety of human cancers. nih.govnih.govmdpi.comspandidos-publications.complos.orgnih.gov This overexpression is linked to the increased metabolic demands of cancer cells for protein synthesis and proliferation. nih.govnih.govnih.gov

Research has confirmed that this compound is a substrate for the LAT1 transport system. nih.govnih.govresearchgate.net In fact, the introduction of an iodine atom at the 2-position of L-phenylalanine has been shown to significantly improve its affinity and selectivity for LAT1 compared to the parent amino acid, L-phenylalanine. nih.govresearchgate.netdntb.gov.ua This high selectivity is crucial for achieving tumor-specific imaging, as it minimizes uptake in normal tissues. researchgate.net The uptake of this compound via LAT1 has been demonstrated in various tumor cell lines, including R1M rhabdomyosarcoma, A549, A2058, C6, C32, Capan2, EF43fgf4, and HT29 cells. researchgate.netnih.gov

In vitro studies using cell culture models, particularly R1M rhabdomyosarcoma cells, have been instrumental in characterizing the uptake and transport of this compound. researchgate.netnih.gov These studies have shown that the uptake of [¹²⁵I]-2-Iodo-L-phenylalanine follows a reversible, pseudo-first-order reaction. nih.gov

A key finding is that the uptake is independent of the presence of sodium ions, which is a characteristic feature of the LAT system. nih.gov Furthermore, the uptake is competitively inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a selective inhibitor of the L-type amino acid transport system. nih.gov This provides strong evidence that the transport of this compound into tumor cells is mediated by the LAT1 system. nih.gov

Trans-stimulation experiments, where the efflux of the tracer is stimulated by other L-type amino acids, have further confirmed that the transporter is of the antiport type, consistent with the properties of the LAT1 heterodimer transport system. nih.gov Importantly, it has been shown that [¹²⁵I]-2-Iodo-L-phenylalanine is not incorporated into cellular proteins, meaning its accumulation reflects the activity of the transporter rather than protein synthesis rates. nih.govsnmjournals.org

Table 1: In Vitro Uptake Characteristics of [¹²⁵I]-2-Iodo-L-phenylalanine in R1M Rhabdomyosarcoma Cells

| Characteristic | Finding | Reference |

| Reaction Order | Reversible pseudo-first-order | nih.gov |

| Sodium Dependence | Independent of Na⁺ ions | nih.gov |

| Inhibition | Competitively inhibited by BCH | nih.gov |

| Transport System | LAT1 antiport system | nih.gov |

| Protein Incorporation | Not incorporated into cell proteins | nih.govsnmjournals.org |

| Transport Affinity | Same affinity as L-phenylalanine | nih.gov |

The in vivo behavior of radioiodinated this compound has been extensively studied in various animal models, including athymic mice bearing different human tumor xenografts and dogs with spontaneous tumors. researchgate.netsnmjournals.orgugent.be These studies have consistently demonstrated high and specific tumor uptake of the tracer. researchgate.netsnmjournals.org

Following intravenous administration, this compound is rapidly cleared from the blood, primarily through the kidneys and excreted into the bladder, without significant retention in the kidneys. researchgate.netsnmjournals.org This rapid clearance from non-target tissues is a crucial factor for obtaining high-contrast tumor images. Low uptake is generally observed in other organs such as the liver, lungs, intestines, and brain. snmjournals.org However, some significant uptake in the pancreas has been noted. snmjournals.org

The biodistribution has been evaluated in athymic mice inoculated with a variety of tumor cell lines, including R1M, A549, A2058, C6, C32, Capan2, EF43fgf4, and HT29. researchgate.net In all these models, the tracer exhibited similar biodistribution characteristics with high tumor accumulation. researchgate.net In R1M tumor-bearing athymic mice, the tumor uptake of [¹²⁵I]-2-Iodo-L-phenylalanine reached a mean Dose Administered per Gram (DAR) of 3.8 ± 1.5 at 60 minutes post-injection. snmjournals.org

Table 2: Biodistribution of [¹²⁵I]-2-Iodo-L-phenylalanine in R1M Tumor-Bearing Athymic Mice (60 min p.i.)

| Tissue | Mean DAR ± SD | Reference |

| Tumor | 3.8 ± 1.5 | snmjournals.org |

| Blood | 1.1 ± 0.3 | snmjournals.org |

| Contralateral Leg Tissue | 0.6 ± 0.2 | snmjournals.org |

DAR: Dose Administered per Gram; p.i.: post-injection; SD: Standard Deviation

A critical parameter for any tumor imaging agent is its ability to provide high contrast between the tumor and surrounding healthy tissues. Studies have shown that radioiodinated this compound achieves excellent tumor-to-background ratios. snmjournals.org In R1M tumor-bearing mice, net tumor-to-background ratios of up to 6.7 were obtained at 60 minutes post-injection. snmjournals.org

Furthermore, in a comparative study with [¹⁸F]-FDG, the most commonly used PET tracer for cancer imaging, [¹²⁵I]-2-Iodo-L-phenylalanine demonstrated superior specificity for tumors over inflammation. snmjournals.org While [¹⁸F]-FDG showed high uptake in inflamed muscle, the uptake of [¹²⁵I]-2-Iodo-L-phenylalanine in the inflammation site was only slightly increased compared to the contralateral muscle. snmjournals.org This resulted in a high tumor-to-inflammation ratio, highlighting the specificity of this compound for tumor tissue. snmjournals.org In dogs with synovial cell sarcoma, good tumor-to-background contrast was also observed. ugent.bewiley.com

The influence of stereochemistry on the biological behavior of 2-iodophenylalanine has also been investigated by comparing the L-isomer with its D-counterpart. researchgate.netnih.gov Both [¹²³I]-2-Iodo-L-phenylalanine and [¹²³I]-2-Iodo-D-phenylalanine have shown promise as tumor diagnostic agents, exhibiting high and similar uptake in various tumor models. researchgate.net

However, there are notable differences in their pharmacokinetics. Two-compartment modeling revealed that the D-isomer has a faster blood clearance and a more rapid distribution to the peripheral compartment compared to the L-isomer. researchgate.netnih.gov This faster clearance of the D-form could be advantageous in reducing the radiation dose to non-target organs. researchgate.net Despite the faster clearance, the D-isomer still demonstrates high and specific tumor retention. nih.gov In R1M tumor-bearing rats, the tumor uptake of the D-isomer was slightly lower than the L-isomer, likely due to its faster blood clearance, but the tumor-to-background ratio was similar for both enantiomers. nih.gov

Table 3: Comparison of L- and D-Isomers of [¹²³I]-2-Iodophenylalanine

| Feature | L-Isomer | D-Isomer | Reference |

| Tumor Uptake | High | High and similar to L-isomer | researchgate.net |

| Blood Clearance | Slower | Faster | researchgate.netnih.gov |

| Distribution to Peripheral Compartment | Slower | Faster | researchgate.netnih.gov |

| Tumor-to-Background Ratio | High | Similar to L-isomer | nih.gov |

In Vivo Biodistribution and Pharmacokinetics in Animal Models (e.g., Athymic Mice, Dogs)

Metabolic Stability and Deiodination Assessment

Research into the metabolic stability of this compound is crucial for its application as a tracer in nuclear medicine. Studies have shown that when radiolabeled, typically with iodine-123 or iodine-125, this compound exhibits good in vivo stability.

An in vivo study using ¹²⁵I-2-iodo-L-phenylalanine in a mouse model demonstrated a dehalogenation of 7.3% at 90 minutes after injection, with no other metabolites detected. snmjournals.orgsnmjournals.org This indicates a relatively high level of stability in a biological system. The presence of EDTA did not appear to influence the deiodination process. snmjournals.orgsnmjournals.org Further investigations have confirmed that ¹²³I-2-iodo-D-phenylalanine is also metabolically stable. nih.govresearchgate.net

The process of deiodination, the removal of iodine, is a critical factor as it can affect the accuracy of imaging by releasing free radioiodide. mdpi.com The structural features of radiopharmaceuticals like this compound play a significant role in their metabolic stability and the extent of in vivo deiodination. mdpi.com While direct radioiodination methods are common, they can sometimes lead to in vivo deiodination. mdpi.com The stability of the carbon-iodine bond is a key consideration in the design of such radiotracers.

Clinical Evaluation in Human Brain Tumors (Gliomas)

The clinical utility of radiolabeled this compound has been investigated, particularly for the imaging of human brain tumors such as gliomas. The rationale for its use lies in the increased amino acid transport observed in tumor cells compared to normal tissue. L-type amino acid transporter system 1 (LAT1) is often overexpressed in malignant cells, providing a target for amino acid-based tracers. snmjournals.orgsnmjournals.org

Studies have indicated that L-3-Iodo-α-methyl-L-tyrosine (IMT), a related compound, is commonly used for SPECT studies of brain tumors, showing high absorption in cerebral gliomas. mdpi.com This provides a strong basis for exploring other radioiodinated amino acids like this compound for similar applications.

Comparison with Other Radiolabeled Amino Acid Tracers

The performance of this compound as a tumor imaging agent is often benchmarked against other established radiolabeled tracers.

¹⁸F-FDG: In contrast to ¹⁸F-FDG, which shows high uptake in inflamed tissues, ¹²⁵I-2-iodo-L-phenylalanine exhibits only a slight increase in uptake in inflamed muscle. snmjournals.orgresearchgate.net This suggests a higher specificity of this compound for tumor tissue over inflammatory processes. Furthermore, both [¹²³I]-2-iodo-L-phenylalanine and [¹²³I]-2-iodo-L-tyrosine demonstrate low uptake in normal brain tissue, which is a significant advantage over ¹⁸F-FDG for detecting brain tumors. researchgate.net

¹²³I-3-iodo-α-methyltyrosine (IMT): The application of ¹²³I-3-iodo-α-methyltyrosine can be limited by its significant long-term uptake in the kidneys. snmjournals.orgsnmjournals.org This characteristic can complicate imaging and dosimetry.

¹⁸F-FET: While direct comparative data with ¹⁸F-FET is not detailed in the provided context, the focus on LAT1 transport for this compound is a shared characteristic with other amino acid tracers like ¹⁸F-FET. The development of tracers with high specificity for tumor cells and favorable kinetic properties remains an active area of research.

[¹²³I]-2-iodo-L-tyrosine: A comparative biodistribution study in a rhabdomyosarcoma tumor-bearing mouse model showed that both [¹²³I]-2-iodo-L-phenylalanine and [¹²³I]-2-iodo-L-tyrosine had fast, high, and specific tumor accumulation without a significant difference. researchgate.net However, [¹²³I]-2-iodo-L-phenylalanine demonstrated more favorable characteristics for oncological imaging due to faster blood clearance and quicker equilibrium of tracer uptake in the tumor, leading to earlier and better tumor contrast. researchgate.net

Therapeutic Applications in Oncology

Use of [¹³¹I]-2-Iodo-L-phenylalanine for Radionuclide Therapy (e.g., Gliomas)

The therapeutic potential of this compound lies in its ability to be labeled with a therapeutic radioisotope, such as iodine-131 (B157037) (¹³¹I). ¹³¹I is a β-emitter, which means it releases high-energy electrons that can damage and destroy cells in their immediate vicinity. mdpi.com By targeting the increased amino acid transport system in tumor cells, [¹³¹I]-2-Iodo-L-phenylalanine could selectively deliver a cytotoxic radiation dose to tumors like gliomas, while minimizing damage to surrounding healthy tissue.

Combination with External Beam Photon Irradiation

The potential for combining [¹³¹I]-2-Iodo-L-phenylalanine therapy with external beam photon irradiation is an area of interest. This combination could offer a synergistic effect, where the targeted radionuclide therapy complements the broader application of external radiation, potentially leading to improved treatment outcomes for tumors like gliomas.

Research in Peptide Synthesis and Protein Engineering

The unique properties of this compound make it a valuable tool in the fields of peptide synthesis and protein engineering. The introduction of an iodine atom into the phenylalanine side chain can be used to probe protein structure and function. The iodine can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. Furthermore, the carbon-iodine bond can participate in various chemical reactions, allowing for the site-specific modification of peptides and proteins. This enables the introduction of fluorescent labels, cross-linkers, or other functionalities to study protein interactions and dynamics.

Building Block for Modified Peptides with Enhanced Biological Activity

The introduction of this compound into peptide sequences provides a versatile platform for creating derivatives with modified and often enhanced biological functions. The iodine atom not only influences the steric and electronic properties of the peptide but also serves as a chemical handle for further modifications through cross-coupling reactions. chemimpex.comnih.gov

Detailed research findings indicate that substituting a standard amino acid with this compound can lead to peptides with significantly altered biological profiles. A key example is in the development of receptor-specific ligands. The radioiodination of an enkephalin analogue, resulting in a peptide containing an iodinated phenylalanine residue, was shown to produce a ligand with extraordinary selectivity for δ-opioid receptors. acs.orgacs.org This highlights how simple iodination can fine-tune the interaction between a peptide and its target receptor.

Furthermore, the true versatility of iodophenylalanine residues lies in their use as substrates for carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions allow for the creation of peptide structures that are not accessible through standard synthesis methods. For instance, iodophenylalanine-containing peptides can undergo copper(I)-mediated cross-coupling with thiolacetic acid to yield thiophenylalanine peptides. nih.gov Similarly, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to form biaryl peptides from iodophenylalanine precursors, introducing complex and sterically demanding side chains. researchgate.net These modifications can dramatically alter a peptide's conformation, stability, and ultimately, its biological activity. cymitquimica.com

Table 1: Modifications of Peptides Using Iodophenylalanine as a Building Block This table is interactive. You can sort and filter the data.

| Modification Type | Reaction Example | Resulting Peptide Feature | Potential Enhanced Activity |

|---|---|---|---|

| Radioiodination | Electrophilic Iodination | Contains Iodine Isotope (e.g., ¹²⁵I) | High-affinity radioligand, Receptor selectivity acs.orgacs.org |

| Thioalkylation | Cu(I)-mediated Cross-Coupling | Thiophenylalanine residue | Altered electronic properties, Structural probe nih.gov |

| Biaryl Formation | Suzuki-Miyaura Cross-Coupling | Biaryl side chain | Constrained conformation, Novel receptor interactions researchgate.net |

Studying Protein Interactions and Enzyme Mechanisms

The presence of the bulky, electron-withdrawing iodine atom in this compound makes it an effective probe for dissecting molecular interactions and enzymatic processes. chemimpex.com By replacing a native phenylalanine or tyrosine residue, researchers can assess the role of hydrophobicity, aromaticity, and steric bulk in protein folding, binding, and catalysis.

A notable application is in the field of amyloid research. To understand the forces driving the aggregation of amyloidogenic peptides, a library of variants of the hexapeptide NFGAIL was created, including one with an iodinated phenylalanine. nih.gov The study revealed that halogenation systematically alters the hydrophobicity and the electronic sigma-framework of the phenylalanine residue. By observing how these changes affect the kinetics of amyloid formation, researchers can gain insight into the synergy between hydrophobicity and the self-assembly process. nih.gov

The interaction of this compound with amino acid transporters has also been a subject of study. Research has demonstrated that radioactively labeled this compound is transported into various tumor cell lines, including R1M, A549, and C6, primarily by the L-type amino acid transporter 1 (LAT1). researchgate.net This finding is crucial for understanding the mechanism of its tumor-specific uptake and for designing amino acid-based molecules that can target cancer cells, which often overexpress this transporter. researchgate.netugent.be

Table 2: Research Applications of this compound in Studying Molecular Interactions This table is interactive. You can sort and filter the data.

| Research Area | System Studied | Finding | Reference |

|---|---|---|---|

| Amyloid Aggregation | NFGAIL Peptide | Iodination alters hydrophobicity, affecting amyloid formation kinetics. | nih.gov |

| Amino Acid Transport | Various Tumor Cell Lines | This compound is a substrate for the LAT1 transporter. | researchgate.net |

| Protein Structure | General Principle | The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography. | ebi.ac.uknih.gov |

Bioconjugation and Labeling of Biomolecules

Bioconjugation is a chemical strategy to link two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. wikipedia.org The carbon-iodine bond in this compound provides a specific and reactive site for such conjugations, making it an invaluable tool for labeling peptides and proteins. chemimpex.com

One of the most prominent applications is in radiolabeling for biomedical imaging and diagnostics. The iodine atom can be readily replaced with a radioactive isotope, such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) imaging or ¹²⁵I for in vitro radioligand assays. mdpi.com For example, [¹²³I]-2-iodo-L-phenylalanine has been evaluated as a tumor-diagnostic agent, leveraging its uptake in cancer cells for imaging purposes. researchgate.net This direct labeling method is powerful for creating targeted radiopharmaceuticals.

Beyond radiolabeling, the iodinated phenyl ring is a versatile anchor for transition metal-catalyzed cross-coupling reactions. This allows for the "two-step" labeling of peptides. First, the this compound is incorporated into the peptide sequence during synthesis. Second, a probe molecule, such as a fluorescent dye or an organometallic complex, can be attached via a reaction like the Sonogashira or Suzuki coupling. acs.org This approach was used to label the neuropeptide [Leu⁵]-enkephalin with ferrocene (B1249389) derivatives, introducing an electrochemical probe onto the peptide. acs.org This method offers a regioselective way to modify peptides that lack other reactive functional groups like the thiol in cysteine or the amine in lysine.

Table 3: Examples of Bioconjugation and Labeling Using Iodophenylalanine This table is interactive. You can sort and filter the data.

| Label/Conjugate | Conjugation Method | Biomolecule Target | Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | Radioiodination | This compound | SPECT tumor imaging researchgate.net |

| Iodine-125 (¹²⁵I) | Radioiodination | Enkephalin Peptide | Radioligand for receptor binding assays acs.org |

| Ferrocene | Sonogashira Coupling | Enkephalin Peptide | Introduction of an electrochemical probe acs.org |

V. Computational and Theoretical Studies

Molecular Modeling and Simulation of Interactions with Biological Systems

Molecular modeling and simulations are employed to construct and explore the dynamic interactions between a ligand, such as 2-Iodo-l-phenylalanine, and its biological target. For amino acid derivatives, a primary target is often a membrane transporter protein. The general process involves creating a three-dimensional model of the protein, often through homology modeling if a crystal structure is unavailable, and then "docking" the ligand into the predicted binding site. This is followed by molecular dynamics (MD) simulations to observe the stability of the complex and the nature of the interactions over time. pnas.orgnih.gov

These simulations can reveal key atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. For instance, in the L-type amino acid transporter 1 (LAT1), modeling studies of the parent amino acid, L-phenylalanine, predict that the carboxyl and amino groups of the amino acid form crucial hydrogen bonds with backbone polar groups of specific residues within the transporter. pnas.orgnih.gov Key interacting residues in LAT1 for amino acid substrates have been identified through such models, including those in transmembrane segments (TM) 1 and 6. pnas.orgmdpi.com

MD simulations can further elucidate the conformational changes the transporter undergoes to move the substrate across the membrane, following an "alternating access" mechanism. pnas.org While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the computational methodologies are well-established. nih.gov These computational studies provide a framework for understanding how the addition of a bulky iodine atom at the ortho position of the phenyl ring might influence the binding orientation and transport energetics compared to the natural L-phenylalanine.

Prediction of Transport Mechanisms and Affinity for Transporters

Computational models are instrumental in predicting which transporters a molecule will have an affinity for and the likely mechanism of its transport. For this compound, in vitro experiments have confirmed that it is transported by the L-type amino acid transporter 1 (LAT1). researchgate.netdntb.gov.ua This transporter is a significant target in oncology as it is often overexpressed in tumor cells to meet their increased demand for essential amino acids. nih.gov

Recent research has focused on the structure-activity relationships of various phenylalanine analogs to understand the determinants of affinity and selectivity for LAT1. A 2024 study systematically assessed these characteristics and found that the placement of an iodine atom on the benzene (B151609) ring significantly impacts its interaction with the transporter. researchgate.netnih.gov

The study revealed that substituting an iodine atom at the 2-position of the phenyl ring, as in this compound, markedly enhances both the affinity and selectivity for LAT1 compared to the parent L-phenylalanine. researchgate.netnih.gov However, this improved binding comes at the cost of a reduced maximal transport velocity (Vmax), suggesting that while the molecule binds more tightly and selectively, its translocation across the cell membrane is slower. researchgate.net The Vmax for this compound was found to be approximately half that of L-phenylalanine in LAT1. researchgate.net

These findings are critical for the rational design of LAT1-targeting molecules. The high affinity and selectivity of this compound make it a valuable research tool and a potential scaffold for developing other compounds that target LAT1. The prediction of its interaction with LAT1, subsequently confirmed by experimental data, underscores the power of combining computational and experimental approaches.

Interactive Data Table: Comparative Transport Kinetics of Phenylalanine Analogs in LAT1

The following table summarizes experimental kinetic data for the transport of this compound and related compounds by the LAT1 transporter, as reported in recent studies. researchgate.net

| Compound | Relative Vmax (%) (vs. L-phenylalanine) | Key Finding |

| L-phenylalanine | 100% | Parent amino acid and LAT1 substrate. |

| This compound | ~50% | Markedly improved affinity and selectivity for LAT1, but with reduced transport velocity. |

| α-methyl-L-phenylalanine | 100% | Known LAT1-selective compound. |

Vi. Future Directions and Emerging Research Areas

Development of Novel Analogs with Improved Pharmacokinetic Profiles

A significant area of future research is the synthesis and evaluation of novel analogs of 2-Iodo-L-phenylalanine with enhanced pharmacokinetic characteristics. The goal is to create derivatives that offer improved metabolic stability, faster clearance from non-target tissues, and higher accumulation in tumors.

One promising avenue involves the exploration of different stereoisomers. For instance, comparative studies between this compound and its D-isomer have shown that the D-isomer exhibits faster blood clearance. researchgate.netugent.be While early findings suggested lower retention of the D-isomer in tumors compared to the L-analog over longer periods, its metabolic stability and rapid clearance make it an interesting candidate for radionuclide therapy applications. ugent.be Two-compartment modeling has revealed that [¹²³I]-2-iodo-D-phenylalanine is cleared from the blood twice as fast as its L-counterpart. ugent.be

Another strategy is the modification of the phenylalanine molecule by introducing different functional groups. Researchers are exploring derivatives such as 4-(1,2,3-triazol-1-yl)-L-phenylalanine, which represents a novel class of phenylalanine analogs. evitachem.com Additionally, the incorporation of photoreactive groups like aryl azides or benzophenones onto the phenylalanine structure is being investigated. mdpi.com These modifications can influence how the molecule is recognized and processed by metabolic pathways, potentially leading to derivatives with more desirable pharmacokinetic profiles for therapeutic or diagnostic purposes. mdpi.com The development of peptides with these altered amino acids could also lead to new biomaterials with specific functions. smolecule.com

The table below includes some of the novel analogs and precursors being investigated.

| Compound/Analog | Investigated Property/Application | Research Focus |

| 2-Iodo-D-phenylalanine | Faster blood clearance, metabolic stability | Improving tracer characteristics for diagnostics and radionuclide therapy researchgate.netugent.be |

| 2-Bromo-L-phenylalanine | Precursor for this compound synthesis | Creating peptides with altered properties, developing new biomaterials smolecule.com |

| 4-(1,2,3-triazol-1-yl)-L-phenylalanine | Novel class of phenylalanine analogs | Exploring new chemical structures for potential applications evitachem.com |

| Photoreactive phenylalanine derivatives | Substrate for photoaffinity labeling | Analyzing biological functions and metabolic pathways mdpi.com |

Advanced Imaging Techniques and Multimodal Approaches

The future of medical imaging with this compound lies in the integration of advanced and multimodal imaging techniques. The concept of "theranostics," which combines therapy and diagnostics, is central to this evolution. This approach allows for the simultaneous diagnosis, treatment planning, and monitoring of therapeutic response.

The use of different iodine radioisotopes is a key aspect of this theranostic strategy. For instance, isotopes like ¹²³I are suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, while the positron-emitting ¹²⁴I can be used for Positron Emission Tomography (PET). mdpi.comnih.govgoogle.com The therapeutic counterpart, ¹³¹I, is a beta-emitter used for radionuclide therapy, but it also emits gamma rays that allow for SPECT imaging. mdpi.comvt.edu This allows clinicians to use a derivative like p-[¹²⁴I]iodo-L-phenylalanine for high-resolution PET imaging to precisely locate tumors and perform dosimetry, followed by therapy with p-[¹³¹I]iodo-L-phenylalanine. google.comsnmjournals.org

Multimodal imaging, which combines the functional information from PET or SPECT with anatomical details from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), is another significant area of development. nih.govthno.org Combining [¹²³I]-2-iodo-L-phenylalanine SPECT with MRI, for example, can improve the diagnostic assessment of cerebral gliomas by overlaying the metabolic activity of the tumor onto a detailed anatomical map. nih.govsnmjournals.org Future research may also explore combining radionuclide methods with other imaging modalities like fluorescence or bioluminescence to gain a more comprehensive understanding of tumor biology and treatment effects. google.com

Q & A

Q. What transport mechanisms mediate 2-Iodo-L-phenylalanine uptake in tumor cells, and how can these be experimentally validated?

Methodological Answer:

- Mechanism Identification : Use Na⁺-free buffers (e.g., "HEPES−") to confirm Na⁺-independent transport, indicative of LAT1 involvement .

- Inhibition Assays : Co-incubate cells with 1 mM L-phenylalanine (natural LAT substrate), 1 mM BCH (LAT-specific inhibitor), or 1 mM MeAIB (A/ASC system inhibitor) to assess competitive inhibition. LAT1-mediated transport is confirmed if uptake is reduced by >70% with BCH or L-phenylalanine .

- Cell Models : Validate across multiple tumor cell lines (e.g., A549, C6, R1M) to ensure generalizability .

Q. How should in vitro experiments be designed to quantify this compound uptake kinetics?

Methodological Answer:

- Time-Dependency : Incubate cells with radiolabeled this compound (e.g., 37 kBq [¹²⁵I]-isotope) for 0.5–30 minutes in HEPES+ buffer. Terminate influx with ice-cold PBS washes and quantify radioactivity via gamma counting (e.g., Cobra II system) .

- Data Normalization : Express results as % injected activity (IA)/pixel or %ID/g (percentage injected dose per gram) after correcting for background and dose calibration .

Advanced Research Questions

Q. How can contradictory data on tumor-specific uptake (e.g., lower %ID/g in HT29 and EF43fgf4 models) be systematically analyzed?

Methodological Answer:

- Hypothesis Testing : Compare LAT1 expression levels via Western blot or qPCR in discrepant models (e.g., HT29 vs. A2058) to confirm transporter density differences .

- Blood Pool Correction : Use [¹²³I]-iodo-HSA imaging to measure tumor-to-background ratios (RTB) and adjust for vascular contributions. For HT29, RTB values <1.5 suggest non-LAT1 uptake pathways .

- Statistical Validation : Apply ANOVA (α=0.05) with post-hoc tests (e.g., Tukey HSD) to compare uptake across cell lines .

Q. What pharmacokinetic models best describe this compound biodistribution, and how are parameters derived?

Methodological Answer:

Q. How do L- and D-isomers of 2-Iodo-phenylalanine differ in tumor uptake and diagnostic utility?

Methodological Answer:

- Isomer Comparison :

- Uptake Specificity : Both isomers show LAT1-mediated uptake, but the D-isomer exhibits faster blood clearance (t₁/₂α: 2.1 vs. 4.5 min) and lower renal retention .

- Radiation Dosimetry : Calculate differential uptake ratios (DUR) from DPI. The D-isomer reduces radiation exposure to non-target organs (e.g., liver DUR: 0.8 vs. 1.2 for L-isomer) .

- Displacement Studies : Inject 200 µL of 145 mM L-phenylalanine at steady state to assess competitive displacement efficacy (>50% reduction in tumor activity confirms specificity) .

Q. What experimental controls are critical for validating this compound as a tumor imaging agent?

Methodological Answer:

- Negative Controls : Use [¹²³I]-iodo-HSA to quantify blood pool activity and subtract vascular contributions from tumor ROIs .

- Positive Controls : Compare with established tracers (e.g., ¹⁸F-FDG) in identical models to benchmark sensitivity/specificity .

- Purity Verification : Confirm radiochemical purity (>95%) via HPLC and validate stability in serum (incubate at 37°C for 4 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。